{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
CAS No.: 1910805-48-9
Cat. No.: VC2746897
Molecular Formula: C15H15N3O4
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 1910805-48-9 |
---|---|
Molecular Formula | C15H15N3O4 |
Molecular Weight | 301.3 g/mol |
IUPAC Name | 2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid |
Standard InChI | InChI=1S/C15H15N3O4/c19-13(20)7-12-14(21)18(15(22)17-12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,22)(H,19,20) |
Standard InChI Key | DNYXPSDUHOJWSJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O |
Chemical Identity and Basic Properties
{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is an organic compound containing an indole ring connected to an imidazolidine ring through an ethyl linkage, with the imidazolidine further functionalized with an acetic acid moiety. This specific molecular architecture contributes to its distinctive chemical behavior and potential biological interactions. The compound has been cataloged in chemical databases with comprehensive identification parameters.
The fundamental chemical identifiers and properties of the compound are summarized in Table 1:
Table 1: Chemical Identity and Basic Properties
Parameter | Value |
---|---|
IUPAC Name | 2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid |
CAS Number | 1910805-48-9 |
Molecular Formula | C15H15N3O4 |
Molecular Weight | 301.30 g/mol |
InChIKey | DNYXPSDUHOJWSJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O |
PubChem CID | 91823701 |
The compound contains multiple functional groups including an indole ring system, an imidazolidine ring with two carbonyl groups (creating a hydantoin-like structure), and a carboxylic acid group. These functional groups provide multiple sites for potential interactions with biological macromolecules and may contribute to its chemical reactivity patterns.
Structural Characteristics and Conformational Analysis
The molecular structure of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid features three distinct regions: the indole heterocycle, the dioxoimidazolidine ring, and the acetic acid side chain. The spatial arrangement of these components significantly influences the compound's chemical behavior and potential biological activity.
The indole component consists of a benzene ring fused with a pyrrole ring, forming a bicyclic aromatic system with a nitrogen atom at position 1. This nitrogen atom bears a hydrogen that can participate in hydrogen bonding interactions. The 3-position of the indole is connected to an ethyl linker, which bridges to the nitrogen of the imidazolidine ring.
The central 2,5-dioxoimidazolidine (hydantoin) ring contains two carbonyl groups at positions 2 and 5, creating a cyclic structure with amide-like properties. The 4-position of this ring bears the acetic acid side chain, providing an additional functional group capable of hydrogen bonding and ionic interactions.
This structural arrangement allows for considerable conformational flexibility, particularly in the ethyl linker connecting the indole and imidazolidine portions. The rotational freedom around single bonds enables the molecule to adopt various conformations in solution, potentially affecting its binding properties in biological systems.
Supplier | Catalog Number | Purity | Form | Additional Information |
---|---|---|---|---|
Combi-Blocks | QZ-8738 | 95% | Not specified | MFCD30710330 |
VulcanChem | VC2746897 | Research grade | Not specified | For research use only |
The compound's commercial availability at research-grade purity levels facilitates its potential use in various scientific applications, from synthetic organic chemistry to preliminary biological testing.
Structural Similarities to Bioactive Compounds
The structural features of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid bear resemblance to several classes of bioactive compounds, suggesting potential biological activity profiles that may warrant investigation.
The indole moiety is present in numerous biologically active compounds, including the neurotransmitter serotonin and various indole alkaloids with documented pharmacological properties. The presence of this scaffold could confer interactions with various biological targets that recognize indole-containing ligands.
The 2,5-dioxoimidazolidine (hydantoin) core appears in several pharmaceutically relevant compounds, including the anticonvulsant phenytoin. Hydantoins are known to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.
The acetic acid side chain, when combined with heterocyclic structures, is found in various bioactive molecules, including some non-steroidal anti-inflammatory drugs. This functional group can participate in hydrogen bonding interactions with protein targets and may contribute to solubility properties.
Table 3: Related Compounds with Structural Similarities
Compound | Structural Similarity | Known Properties/Activities |
---|---|---|
3-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid | Homolog with propanoic acid instead of acetic acid | Not extensively documented |
3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid | Contains 2,5-dioxoimidazolidin-4-yl core with different substituents | Not extensively documented |
2,5-dioxoimidazolidin-4-ylacetic acid (Hydantoin-4-acetic acid) | Lacks the indole-ethyl substituent | Used in organic synthesis as an acylating reagent |
Indolyl-3-acetic acid | Contains indole core with acetic acid at position 3 | Plant hormone with various biological activities |
The structural similarities to these bioactive compounds suggest potential investigative paths for determining the pharmacological profile of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid.
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